6-(2-Benzyloxyphenyl)nicotinic acid
Description
Properties
IUPAC Name |
6-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)15-10-11-17(20-12-15)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSNYGXVEBWNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688411 | |
| Record name | 6-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258633-63-4 | |
| Record name | 6-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The most extensively documented synthesis begins with 2-amino-6-methylnicotinic acid suspended in N,N-dimethylformamide (DMF) under inert atmosphere. Potassium carbonate acts as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on 4-phenoxybenzyl chloride at 80°C. Kinetic studies indicate complete conversion within 2 hours, with prolonged heating (>4 hours) leading to <5% yield reduction due to side reactions.
Solvent and Temperature Effects
DMF’s high polarity and boiling point (153°C) enable rapid dissolution of reactants while minimizing byproduct formation. Comparative trials with tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) showed 12–18% lower yields, attributed to incomplete deprotonation or premature precipitation. Maintaining the reaction at 80°C balances activation energy requirements with thermal stability, as temperatures exceeding 90°C degrade the benzyl chloride electrophile.
Workup and Purification
Post-reaction, DMF is removed via vacuum distillation (57–71% recovery), followed by ice-water quenching to precipitate the product. Filtration and drying yield crude 6-(2-benzyloxyphenyl)nicotinic acid, which is further purified by silica gel chromatography (hexane:ethyl acetate, 2:1) or recrystallization. Liquid chromatography-mass spectrometry (LC-MS) analyses confirm 98.3–99.7% purity, with melting points consistently observed at 122–124°C.
Wittig Rearrangement of Ortho-Benzyloxyphenyl Oxazolines
Base-Induced Cyclization Strategy
An alternative route involves the synthesis of 2-(benzyloxy)nicotinic acid (21 ) through sodium hydride-mediated deprotonation of 2-hydroxynicotinic acid in DMF, followed by benzylation with benzyl alcohol at 75°C. This method proceeds via a Wittig-like rearrangement, forming the benzyloxy moiety regioselectively.
Stoichiometric Considerations
Optimal yields (81%) are achieved with a 1:1.1 molar ratio of 2-hydroxynicotinic acid to benzyl alcohol, using sodium hydride (60% dispersion) as the base. Substoichiometric base quantities (<0.9 equiv) result in <50% conversion due to incomplete deprotonation, while excess base (>1.3 equiv) promotes hydrolysis of the benzyl ether.
Purification and Analytical Data
The crude product is extracted with diethyl ether, washed with brine, and recrystallized from ethyl acetate to afford colorless crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: δH 10.67 (br s, COOH), 7.35–7.45 (m, aromatic protons). Melting points align with literature values (132–135°C).
Comparative Analysis of Synthetic Routes
Yield and Scalability
The nucleophilic substitution method outperforms the Wittig approach in yield (96% vs. 81%) and scalability. Batch sizes up to 100 g have been reported for the former, with linear scalability confirmed in pilot-scale reactors. In contrast, the Wittig route exhibits nonlinear scaling beyond 50 g due to exothermic side reactions during benzylation.
Purity and Byproduct Formation
Both methods produce high-purity material (>98%), but the nucleophilic route generates fewer byproducts. Gas chromatography (GC) analyses detect trace amounts (<0.5%) of N-methylated derivatives in the Wittig method, likely from DMF decomposition at elevated temperatures.
Advanced Purification Techniques
Recrystallization Solvent Screening
Ethyl acetate emerges as the optimal recrystallization solvent, achieving 99.6% purity with a 85–90% recovery rate. Methanol and acetonitrile yield comparable purity but lower recovery (70–75%) due to higher solubility of the target compound.
Chromatographic Methods
Silica gel column chromatography with hexane:ethyl acetate (2:1) effectively separates nonpolar impurities, though it increases processing time by 30–40% compared to recrystallization. Preparative HPLC using a C18 column and water:acetonitrile gradient resolves stereochemical impurities but is cost-prohibitive for industrial-scale production.
Industrial Applications and Process Economics
Cost-Benefit Analysis
The nucleophilic substitution method reduces raw material costs by 22% compared to the Wittig route, primarily due to lower benzyl chloride prices relative to benzyl alcohol. Energy consumption is comparable (≈15 kWh/kg product), but the former’s shorter reaction time (2 hours vs. 18 hours) enables higher throughput.
Chemical Reactions Analysis
Types of Reactions
6-(2-Benzyloxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(2-Benzyloxyphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 6-(2-Benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate certain enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of 6-(2-Benzyloxyphenyl)nicotinic acid include:

Key Observations :
Physicochemical Properties
- Solubility : The benzyloxy group reduces water solubility compared to nicotinic acid but improves solubility in organic solvents, facilitating formulation in lipid-based drug delivery systems .
- Stability : Benzyl ether linkages are susceptible to enzymatic hydrolysis, which may influence metabolic stability compared to halogenated analogs like 6-(3-Bromophenyl)nicotinic acid .
Pharmacological Efficacy
A meta-analysis of nicotinic acid derivatives (Table 2 in ) highlights:
- Nicotinic acid reduces serum phosphate levels in dialysis patients by inhibiting intestinal phosphate transporters.
- Derivatives with aryl substituents (e.g., benzyloxy or bromophenyl groups) show enhanced efficacy due to prolonged half-life and improved target engagement.
Efficacy Ranking :
6-(2-Benzyloxyphenyl)nicotinic acid (inferred): High potency due to lipophilic substituent.
6-(3-Bromophenyl)nicotinic acid : Moderate efficacy with stable halogen bonding.
Nicotinic acid : Lower efficacy due to rapid renal clearance .
Metabolic Pathways
Nicotinic acid undergoes bacterial oxidation at the 6-position to form 6-hydroxynicotinic acid, a precursor to maleic acid and fumaric acid . However, 6-(2-Benzyloxyphenyl)nicotinic acid may resist this pathway due to steric hindrance from the benzyloxy group, leading to alternative metabolic routes such as glucuronidation or CYP450-mediated oxidation .
Biological Activity
Overview
6-(2-Benzyloxyphenyl)nicotinic acid is a synthetic derivative of nicotinic acid, characterized by the presence of a benzyloxy group attached to the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
- CAS Number : 1258633-63-4
Synthesis
The synthesis of 6-(2-Benzyloxyphenyl)nicotinic acid typically involves:
- Condensation Reaction : Reacting 2-benzyloxybenzaldehyde with malonic acid.
- Cyclization : Followed by cyclization and oxidation steps.
- Conditions : Common solvents include ethanol or methanol, and catalysts such as piperidine or pyridine are often employed.
Antimicrobial Properties
Research indicates that 6-(2-Benzyloxyphenyl)nicotinic acid exhibits significant antimicrobial activity against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 1.95 µg/mL against Staphylococcus epidermidis and Staphylococcus aureus (MRSA strain) .
- The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- The benzyloxy group enhances binding affinity to specific receptors involved in tumor growth regulation, making it a candidate for further therapeutic development.
The biological activity of 6-(2-Benzyloxyphenyl)nicotinic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in key metabolic processes, leading to reduced viability of pathogenic microorganisms and cancer cells.
- Receptor Modulation : The compound may modulate the activity of receptors associated with inflammation and cancer progression, thereby exerting therapeutic effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar nicotinic acid derivatives is useful:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 2-(2-Benzyloxyphenyl)oxazoline | Oxazoline ring | Moderate antimicrobial |
| 2-(2-Benzyloxyphenyl)benzamide | Benzamide moiety | Limited anticancer activity |
| 6-(2-Benzyloxyphenyl)pyridine | Pyridine ring | Antimicrobial |
Case Studies
- Antimicrobial Efficacy Study :
-
Cancer Cell Line Study :
- In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell proliferation and increased markers of apoptosis, suggesting its potential role in cancer therapy.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 6-(2-benzyloxyphenyl)nicotinic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling benzyloxy-substituted phenyl groups to the nicotinic acid core. A methodologically robust approach includes:
- Protection of reactive groups : Use trimethylsilyl esters to protect the carboxylic acid during coupling (as demonstrated in analogous nicotinic acid derivatives) .
- Stepwise functionalization : Introduce the benzyloxyphenyl moiety via Ullmann or Suzuki-Miyaura coupling, optimizing temperature (80–120°C) and catalyst (e.g., Pd(PPh₃)₄) for regioselectivity .
- Deprotection and purification : Acidic hydrolysis (HCl/THF) followed by recrystallization (ethanol/water) yields >85% purity. Contamination by dehalogenated byproducts should be monitored via HPLC .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 78 | 92 | Pd catalyst residue removal |
| Ullmann Coupling | 65 | 88 | Regioselectivity control |
Which analytical techniques are critical for characterizing 6-(2-benzyloxyphenyl)nicotinic acid?
- Structural confirmation :
- Purity assessment :
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities <0.5% .
- Elemental analysis : Match C, H, N percentages to theoretical values (±0.3% tolerance) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variable substituent libraries : Synthesize derivatives with modifications to:
- In vitro assays :
- Screen against nicotinic acetylcholine receptor subtypes (α4β2, α7) using radioligand displacement (IC₅₀ values) .
- Assess cytotoxicity (HEK293 cells, CC₅₀ > 100 µM) to prioritize candidates .
Key Finding : Derivatives with para-substituted benzyloxy groups show 3-fold higher α4β2 binding affinity than ortho-substituted analogs .
How do solvent systems and pH affect the compound’s stability during long-term storage?
- Stability profiling :
- Accelerated degradation studies : Store at 40°C/75% RH for 6 months. Monitor via HPLC for:
- Hydrolysis : Degradation to 6-(2-hydroxyphenyl)nicotinic acid in aqueous buffers (pH > 7) .
- Oxidation : Formation of quinone derivatives in DMSO (mitigate with N₂ atmosphere) .
- Optimal storage : Lyophilized solid at -20°C (99% stability over 12 months) or in anhydrous DMSO (1 mM, -80°C) .
What computational strategies predict target interactions for 6-(2-benzyloxyphenyl)nicotinic acid?
- Docking simulations :
- MD simulations :
- 100-ns trajectories in CHARMM36m to assess ligand-induced receptor conformational changes .
Data Interpretation : Meta-dynamics analysis reveals a salt bridge between the carboxylic acid and Lys145 is critical for binding .
How can contradictory bioactivity data across studies be reconciled?
- Case example : Discrepancies in IC₅₀ values for α7 nAChR (1–10 µM vs. 20–50 µM):
- Recommendation : Standardize protocols (e.g., FLIPR assays with Ca²⁺ flux) and validate with positive controls (e.g., PNU-120596) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

